Tautomycetin
Description
Structure
2D Structure
Properties
CAS No. |
119757-73-2 |
|---|---|
Molecular Formula |
C33H50O10 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
[(16Z)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate |
InChI |
InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3/b24-15+ |
InChI Key |
VAIBGAONSFVVKI-BUVRLJJBSA-N |
SMILES |
CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C |
Isomeric SMILES |
CC/C(=C/C(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)/C=C |
Canonical SMILES |
CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C |
Pictograms |
Acute Toxic |
Synonyms |
(βR)-2,5-Dihydro-β-hydroxy-4-methyl-2,5-dioxo-3-furanpropanoic Acid (1R,2S,6S,7S,10S,12R,15E)-16-Ethyl-3,7-dihydroxy-1,2,6,10,12-pentamethyl-5,14-dioxo-15,17-octadecadien-1-yl Ester |
Origin of Product |
United States |
Tautomycetin Biosynthesis and Biotechnological Approaches
Producer Organisms and Isolation Background
The discovery and subsequent characterization of tautomycetin are linked to specific strains of the genus Streptomyces, a group of bacteria renowned for their prolific production of secondary metabolites. microbiologyresearch.org
Streptomyces griseochromogenes as a Primary Source
This compound (initially referred to as TTN) was first isolated from the soil bacterium Streptomyces griseochromogenes in 1989. nih.gov This organism, found in the Zhejiang Province of China, was the original source from which the compound's structure and initial biological activities, including antifungal properties, were identified. nih.govwikipedia.org The characterization of S. griseochromogenes as a producer was a critical first step that paved the way for the elucidation of the compound's biosynthetic pathway. nih.govacs.org
Streptomyces sp. CK4412 as an Independent Producer
Independently, a structurally identical compound, also named this compound (TMC), was isolated from Streptomyces sp. CK4412, a strain discovered on Jeju Island, Korea. microbiologyresearch.orgmicrobiologyresearch.orgoup.com This discovery was significant as it provided a second, distinct biological source for the compound, confirming that the capacity for this compound production is not limited to a single species. oup.comoup.com Research on Streptomyces sp. CK4412 has been instrumental in further understanding the genetic and regulatory mechanisms governing this compound biosynthesis. microbiologyresearch.orgnih.gov
Genetic Basis of this compound Production
The synthesis of this compound is a genetically encoded process, orchestrated by a dedicated set of genes clustered together on the bacterial chromosome. The characterization of these gene clusters has provided deep insights into the molecular logic of this compound assembly.
This compound Biosynthetic Gene Cluster Characterization (e.g., ttn cluster, tmc cluster)
The complete set of genes required for this compound production has been identified and characterized in both primary producer organisms.
In Streptomyces griseochromogenes, the this compound biosynthetic gene cluster, designated the ttn cluster , spans a 79 kb region of DNA. nih.govnih.gov This cluster contains all the necessary genetic information, from the synthesis of the polyketide backbone and the dialkylmaleic anhydride (B1165640) unit to their subsequent modification and assembly. nih.govnih.gov
Similarly, in Streptomyces sp. CK4412, the corresponding gene cluster, known as the tmc cluster , has been isolated and sequenced. microbiologyresearch.orgmicrobiologyresearch.org It resides on an approximately 70 kb contiguous stretch of DNA. microbiologyresearch.org The identification and confirmation of the tmc cluster's role were achieved through gene disruption experiments, which abolished this compound production. microbiologyresearch.orgnih.gov Both the ttn and tmc clusters show a high degree of similarity in their genetic organization and the functions of their encoded proteins, reflecting the identical structure of the final product.
Identification and Functional Annotation of Open Reading Frames (ORFs)
Detailed sequence analysis of the ttn and tmc gene clusters has led to the identification and functional prediction of their constituent open reading frames (ORFs).
The ttn cluster from S. griseochromogenes consists of 19 identified ORFs. nih.govnih.gov These genes encode the core synthases, tailoring enzymes, regulatory proteins, and transport-related proteins. nih.govnih.gov Key components include two large modular polyketide synthases (TtnA and TtnB), enzymes for the biosynthesis of the dialkylmaleic anhydride moiety (TtnK-S), tailoring enzymes (TtnC, TtnD, TtnF, TtnI), regulatory proteins (TtnG, TtnQ), and a resistance protein (TtnJ). nih.govnih.gov
The tmc cluster from Streptomyces sp. CK4412 also contains a comparable set of genes. microbiologyresearch.orgnih.gov Analysis revealed two multi-modular Type I PKS genes (tmcA, tmcB) and at least 12 other ORFs predicted to be involved in the biosynthesis. microbiologyresearch.orgresearchgate.net Gene disruption of tmcD, a putative acyl-CoA transferase, confirmed its essential role in the biosynthetic pathway. microbiologyresearch.org The table below summarizes the key ORFs and their proposed functions within the ttn cluster.
| Gene | Proposed Function |
| ttnA | Type I Polyketide Synthase (Loading module & modules 1-5) |
| ttnB | Type I Polyketide Synthase (Modules 6-9 & Thioesterase domain) |
| ttnC | Flavin prenyltransferase |
| ttnD | Decarboxylase involved in tailoring |
| ttnF | Dehydratase involved in tailoring |
| ttnI | P450 monooxygenase (hydroxylase) |
| ttnH | Type II Thioesterase (editing/proofreading) |
| ttnJ | Resistance protein |
| ttnK-S | Enzymes for dialkylmaleic anhydride biosynthesis and attachment |
| ttnG, ttnQ | Regulatory proteins |
Table based on findings from the characterization of the ttn gene cluster in S. griseochromogenes. nih.govnih.govnih.govosti.gov
Roles of Type I Polyketide Synthases (PKSs): TtnA, TtnB, TmcA, and TmcB
The carbon backbone of this compound is assembled by massive, multi-domain enzymes known as Type I Polyketide Synthases (PKSs). nih.govmdpi.com These function as an enzymatic assembly line, sequentially adding and modifying small carboxylic acid units to build the complex polyketide chain.
In S. griseochromogenes, the PKS machinery is composed of two proteins, TtnA and TtnB . nih.govwikipedia.org
TtnA contains the loading module, which initiates synthesis with an acetyl-CoA starter unit, and the first five extension modules. nih.gov
TtnB comprises the remaining four extension modules (6-9) and is terminated by a thioesterase (TE) domain, which releases the completed polyketide chain. nih.gov
Together, TtnA and TtnB catalyze nine rounds of chain elongation using specific building blocks: four molecules of methylmalonyl-CoA, four of malonyl-CoA, and one of ethylmalonyl-CoA as extender units. nih.govosti.gov
In Streptomyces sp. CK4412, the PKS system is highly analogous, consisting of TmcA and TmcB . nih.govmdpi.com
TmcA encompasses the loading module and the first six extension modules. nih.gov
TmcB contains the final four modules, with the thioesterase domain located at the end of the last module to hydrolyze and release the linear polyketide product. nih.govresearchgate.net
The specific sequence of ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and enoylreductase (ER) domains within each module of these PKSs dictates the precise structure of the final this compound molecule. nih.govresearchgate.net The thioesterase domain at the C-terminus of TtnB and TmcB is notably responsible for hydrolyzing the polyketide chain, resulting in a linear product rather than the more common macrocyclic structures produced by many other Type I PKSs. nih.govresearchgate.net
Enzymatic Pathways and Key Biosynthetic Steps
The biosynthesis of this compound is a multi-step process involving large, modular type I polyketide synthases (PKSs) and a suite of tailoring enzymes. microbiologyresearch.orgnih.gov The entire biosynthetic gene cluster for this compound spans approximately 70-79 kb and encodes all the necessary enzymatic machinery for the assembly and modification of the molecule. microbiologyresearch.orgnih.gov
Polyketide Chain Elongation and Assembly Mechanisms
The linear polyketide backbone of this compound is assembled by two multimodular type I polyketide synthases, TtnA and TtnB (or TmcA and TmcB in Streptomyces sp. CK4412). microbiologyresearch.orgnih.govwikipedia.org These PKSs function in an assembly-line fashion, catalyzing the sequential condensation of simple carboxylic acid-derived units. mdpi.com The process is initiated with an acetyl-CoA starter unit, followed by nine rounds of elongation. nih.gov The extender units incorporated during this process are four molecules of methylmalonyl-CoA, four molecules of malonyl-CoA, and one molecule of ethylmalonyl-CoA. nih.govresearchgate.netresearchgate.net
Each module of the PKS contains a set of catalytic domains that are responsible for a single round of chain extension and modification. The essential domains include the acyltransferase (AT) domain, which selects the appropriate extender unit, the ketosynthase (KS) domain, which catalyzes the Claisen condensation reaction, and the acyl carrier protein (ACP) domain, which tethers the growing polyketide chain. mdpi.com Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), are present in specific modules to selectively reduce the β-keto group formed after each condensation, leading to the diverse stereochemistry along the polyketide backbone. wikipedia.orgmdpi.com The organization of these domains within the TtnA and TtnB modules is colinear with the structure of the final polyketide chain. nih.gov
Biosynthesis of the Dialkylmaleic Anhydride Moiety (e.g., TtnKLMNOPRS/TtmKLMNOPRS, TtmO/TtnO, TtmP/TtnP)
A distinctive feature of this compound is its dialkylmaleic anhydride moiety, which is synthesized separately from the polyketide chain. wikipedia.orgwikipedia.org The biosynthesis of this moiety is governed by a conserved set of eight genes, designated as ttnKLMNOPRS in S. griseochromogenes and ttmKLMNOPRS in the tautomycin-producing Streptomyces spiroverticillatus. nih.govnih.gov
The proposed biosynthetic pathway for the dialkylmaleic anhydride begins with an aldol-type condensation reaction. nih.gov The enzyme TtmO/TtnO, a putative citryl-CoA lyase, is thought to initiate this pathway by catalyzing the condensation between methylmalonyl-CoA and α-ketoglutarate. nih.govnih.gov Following this, TtmP/TtnP, which shows homology to CoA transferases, likely catalyzes the ring closure to form the anhydride structure with the concomitant release of CoA. nih.govnih.gov Subsequent dehydration to introduce the double bond is proposed to be catalyzed by the dehydratase TtmR/TtnR. nih.gov Further modification, specifically hydroxylation at the C-3′ position, is carried out by TtmM/TtnM, a step confirmed through gene inactivation studies. nih.gov Finally, the completed dialkylmaleic anhydride moiety is coupled to the polyketide chain by the enzyme TtnK. nih.govwikipedia.org
Table 1: Key Enzymes in Dialkylmaleic Anhydride Biosynthesis
| Enzyme Family | Specific Enzyme(s) | Proposed Function |
|---|---|---|
| Citryl-CoA Lyase Homolog | TtmO/TtnO | Initiates the pathway via aldol (B89426) condensation of methylmalonyl-CoA and α-ketoglutarate. nih.govnih.gov |
| CoA Transferase Homolog | TtmP/TtnP | Catalyzes anhydride ring closure and CoA release. nih.govnih.gov |
| Dehydratase Homolog | TtmR/TtnR | Catalyzes dehydration to form the olefinic moiety. nih.gov |
| Hydroxylase | TtmM/TtnM | Catalyzes hydroxylation at the C-3′ position. nih.gov |
| Acyl-CoA Transferase Homolog | TtnK/TtmK | Couples the dialkylmaleic anhydride moiety to the polyketide chain. nih.govwikipedia.org |
Post-PKS Tailoring Modifications and Enzymes (e.g., TtnCDFI, TtnI, TmcR)
After the assembly of the polyketide backbone and the attachment of the dialkylmaleic anhydride moiety, the nascent intermediate undergoes a series of tailoring modifications to yield the final bioactive this compound. researchgate.netacs.org These reactions are catalyzed by a set of tailoring enzymes encoded within the biosynthetic gene cluster. nih.gov In S. griseochromogenes, the genes ttnC, ttnD, ttnF, and ttnI have been identified as candidates for these tailoring steps. acs.orgnih.gov
Functional characterization has revealed the specific roles of these enzymes. TtnF is responsible for the dehydration at the C-1″/C-2″ positions, and TtnD, a prenylated FMN-dependent decarboxylase, catalyzes the decarboxylation at C-3″. researchgate.netresearchgate.netacs.org The final tailoring step is the oxidation at the C-5 position, which is catalyzed by TtnI, a cytochrome P450 monooxygenase. researchgate.netnih.govresearchgate.net Interestingly, studies on a similar enzyme, TmcR, in Streptomyces sp. CK4412 have confirmed its role as a regiospecific C5-oxygenase. researchgate.netnih.govdntb.gov.ua While TtnC is present in the cluster, its inactivation did not significantly impact this compound biosynthesis, suggesting it may not be essential under standard laboratory conditions. nih.govresearchgate.net The established order of these tailoring events is dehydration by TtnF, followed by decarboxylation by TtnD, and finally oxidation by TtnI. nih.govresearchgate.net
Role of Thioesterase (TE) Domains (TtnB-TE, TtmT) in Product Release and Linearity
The final step in the polyketide synthase assembly line is the release of the completed polyketide chain from the ACP domain of the last module. nih.gov This crucial step is catalyzed by a thioesterase (TE) domain located at the C-terminus of the final PKS module, TtnB in the case of this compound biosynthesis. nih.govwikipedia.org Unlike many PKSs that produce macrocyclic compounds through intramolecular cyclization catalyzed by their TE domains, the TtnB-TE domain primarily functions as a hydrolase. nih.govrsc.org It catalyzes the hydrolysis of the thioester bond, releasing the linear polyketide chain from the PKS machinery. wikipedia.orgnih.gov This hydrolytic release is a key determinant of the linear structure of this compound. oup.commdpi.com
Biosynthetic Engineering for this compound Analogues and Derivatives
The detailed understanding of the this compound biosynthetic pathway provides a roadmap for the rational design and generation of novel analogues through genetic manipulation. nih.govacs.org By targeting specific genes within the biosynthetic cluster, it is possible to alter the structure of the final product, potentially leading to compounds with improved biological activities or novel pharmacological profiles. oup.comresearchgate.net
Targeted Gene Disruption and Complementation Studies
Targeted gene disruption, a technique where a specific gene is inactivated, has been instrumental in elucidating the functions of individual enzymes in the this compound biosynthetic pathway and in generating novel derivatives. nih.govresearchgate.net For example, the inactivation of the ttnM gene, which encodes the C-3′ hydroxylase for the dialkylmaleic anhydride moiety, resulted in the production of C-3′ deshydroxy-tautomycetin (TTN M-1). nih.gov This demonstrated the specific role of TtnM in hydroxylation and showed that the downstream enzymes could still process the modified substrate. nih.gov
Similarly, disruption of the ttnI gene (and its homolog tmcR in Streptomyces sp. CK4412), responsible for the final C-5 oxidation, led to the accumulation of C5-deoxy-TMC. researchgate.netnih.govdntb.gov.ua This engineered analogue exhibited altered biological activity, with a significant increase in inhibitory activity towards SHP2 phosphatase and reduced activity against PP1, highlighting the potential to tailor the bioactivity of this compound through targeted modifications. researchgate.netnih.gov Complementation studies, where a functional copy of the disrupted gene is reintroduced into the mutant strain, have been used to confirm the function of the inactivated gene by restoring the production of the original compound. nih.govnih.gov These genetic engineering approaches have proven to be a powerful strategy for creating a library of this compound analogues for further biological evaluation. researchgate.netnih.gov
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound (TMC) |
| Tautomycin (TTM) |
| Acetyl-CoA |
| Malonyl-CoA |
| Methylmalonyl-CoA |
| Ethylmalonyl-CoA |
| α-ketoglutarate |
| C-3′ deshydroxy-tautomycetin (TTN M-1) |
Combinatorial Biosynthesis Approaches for Novel Derivatives
Combinatorial biosynthesis, a powerful strategy in synthetic biology, involves the rational manipulation of genes within a biosynthetic gene cluster to produce novel, non-natural compounds. For this compound (TMC), this approach has been utilized to generate structural analogs with altered biological activities by targeting various enzymes in its biosynthetic pathway. The elucidation of the this compound biosynthetic gene clusters in Streptomyces griseochromogenes (the ttn cluster) and Streptomyces sp. CK4412 (the tmc cluster) has paved the way for these genetic engineering efforts. nih.govmicrobiologyresearch.orgacs.org
A key target for combinatorial biosynthesis is the modular Type I polyketide synthase (PKS) system responsible for assembling the linear polyketide chain of this compound. The PKSs, TtnA and TtnB, possess multiple acyltransferase (AT) domains that select specific extender units (e.g., malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA) for chain elongation. nih.gov The inherent flexibility of these domains presents an opportunity to generate novel analogs by introducing different extender units. nih.gov
Further modifications have been achieved by engineering the "tailoring" enzymes that modify the polyketide backbone after its synthesis. One successful example involved the targeted disruption of the tmcR gene in Streptomyces sp. CK4412. researchgate.net The tmcR gene encodes a putative cytochrome P450 hydroxylase, and its inactivation resulted in the production of a C5-deoxy-TMC analog. researchgate.net This specific modification led to a derivative with 3.2-fold higher inhibitory activity toward SHP2 phosphatase while showing reduced activity against PP1, demonstrating how targeted genetic changes can refine the compound's bioactivity profile. researchgate.net
Another innovative approach involved domain swapping. The native thioesterase (TE) domain of the this compound PKS, which is responsible for releasing the completed polyketide chain via hydrolysis, was replaced with the TE domain from the pikromycin (B1677795) (PIK) PKS. researchgate.net The PIK TE is known to catalyze macrocyclization. This chimeric PKS successfully produced not only the expected linear this compound but also a novel, cyclized version of the molecule, showcasing the potential to fundamentally alter the core structure of the natural product. researchgate.net
Through these and other combinatorial biosynthesis techniques, a variety of this compound derivatives have been created. koreamed.orgnih.govnih.gov These efforts highlight the potential of genetic engineering to diversify the chemical space around the this compound scaffold, aiming to develop novel agents with potentially enhanced or more specific therapeutic properties. nih.gov
Table 1: Examples of this compound Derivatives Created Through Combinatorial Biosynthesis
| Derivative Name | Method of Creation | Key Structural Alteration | Producing Strain | Reference(s) |
| C5-deoxy-TMC | Targeted gene disruption of tmcR (hydroxylase) | Lack of hydroxyl group at the C-5 position of the polyketide chain | Streptomyces sp. CK4412 | researchgate.net |
| Cyclized this compound | Thioesterase (TE) domain swap (TMC TE replaced with Pikromycin TE) | Macrocyclization of the linear polyketide chain | Streptomyces sp. CK4412 | researchgate.net |
| TMC-F1, TMC-D1, TMC-D2 | Genetic engineering of the TMC biosynthetic gene cluster | Lack of the terminal C3 olefin | Not specified | koreamed.orgnih.govnih.gov |
Modulation of Gene Expression (e.g., tmcN overexpression) for Enhanced Productivity
Increasing the production yield of this compound is a key goal for its potential development. A primary strategy to achieve this is through the modulation of regulatory gene expression within the biosynthetic pathway. Research has identified tmcN as a crucial pathway-specific positive regulator for this compound biosynthesis in Streptomyces sp. CK4412. inha.ac.krnih.govkormb.or.kr
The TmcN protein belongs to the LuxR family of large ATP-binding regulators. nih.gov Gene disruption experiments conclusively demonstrated its essential role; deleting tmcN from the chromosome of Streptomyces sp. CK4412 completely abolished this compound production. nih.gov Conversely, reintroducing the tmcN gene via a plasmid restored biosynthesis, confirming its function as a positive regulator that activates the transcription of other genes in the TMC cluster. nih.gov Mechanistically, the ATPase domain of TmcN is thought to be involved in sensing the endogenous ATP pool, thereby linking the cell's primary metabolic state to the initiation of secondary metabolite production. biorxiv.orgnih.gov
Given its role as a transcriptional activator, overexpressing tmcN is a logical approach to boost this compound yields. Indeed, studies have focused on this and other regulatory elements to enhance productivity. One approach involved overexpressing SCO7832, a gene encoding an Na+/H+ antiporter from Streptomyces coelicolor that is induced by acidic pH shock. nih.gov When expressed in Streptomyces sp. CK4412, SCO7832 led to a more than 3.5-fold increase in TMC production. nih.govresearchgate.net This enhancement was found to be mediated by the significant up-regulation of tmcN expression, demonstrating an indirect method to achieve tmcN overexpression. nih.gov
Global regulators of antibiotic synthesis have also been manipulated. The overexpression of afsR2, a global positive regulatory gene, in Streptomyces sp. CK4412 resulted in a 2.4-fold increase in this compound production, an effect also linked to the stimulation of pathway-specific regulatory genes. inha.ac.krajol.info In contrast, the global down-regulator WblA has been shown to repress another TMC-specific positive regulator, tmcT, but not tmcN. oup.com This complex regulatory web suggests that multiple avenues exist for rationally engineering strains for higher yields. Overexpressing positive regulators like tmcN and tmcT in heterologous hosts is also being explored as a strategy to improve production titers. kormb.or.kr
Table 2: Effects of Gene Overexpression on this compound Productivity
| Gene(s) Overexpressed | Host Strain | Fold Increase in TMC Production | Mechanism of Action | Reference(s) |
| SCO7832 | Streptomyces sp. CK4412 | >3.5-fold | Stimulated the expression of the TMC-specific positive regulatory gene, tmcN. | nih.govresearchgate.net |
| afsR2 | Streptomyces sp. CK4412 | 2.4-fold | Stimulated pathway-specific regulatory gene overexpression. | ajol.info |
| tmcN and tmcT | Heterologous hosts | Increased Titer | Direct overexpression of pathway-specific positive regulators. | kormb.or.kr |
Molecular Mechanisms of Tautomycetin’s Biological Activities
Protein Phosphatase Inhibition Profile
Tautomycetin is recognized as a potent inhibitor of protein serine/threonine phosphatases (PPPs), a family of enzymes crucial for regulating a multitude of cellular processes. apexbt.comontosight.ai Its inhibitory action, however, is not uniform across all members of this family, demonstrating a notable degree of selectivity that underpins its specific biological effects. kjpp.netnih.gov
Selective Inhibition of Protein Phosphatase 1 (PP1/PPP1C)
This compound is a highly selective and potent inhibitor of Protein Phosphatase 1 (PP1). apexbt.comnih.govnih.gov This selectivity is a key feature that distinguishes it from many other natural phosphatase inhibitors. biocrick.comnih.gov The mechanism for this high selectivity is attributed to the formation of a covalent bond between this compound and a cysteine residue, Cys127, which is specific to PP1. nih.govresearchgate.net This covalent interaction results in a significantly more potent inhibition of PP1 compared to other phosphatases. nih.gov
The inhibitory potency of this compound against PP1 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Studies have consistently demonstrated low nanomolar and even picomolar IC50 values for this compound against PP1, highlighting its potent inhibitory nature.
A hallmark of this compound's biochemical profile is its remarkable selectivity for PP1 over other members of the protein phosphatase family. nih.govresearchgate.net While it does inhibit other phosphatases, the concentrations required are significantly higher than for PP1.
For instance, its IC50 value for Protein Phosphatase 2A (PP2A) is approximately 38 to 40 times higher than for PP1. nih.govnih.gov This selectivity is even more pronounced when compared to other phosphatases like PP5, where the IC50 value is over 300-fold higher than for PP1. nih.govresearchgate.net this compound shows considerably less or no effective inhibition against PP2B, PP4, and PP6 at concentrations that potently inhibit PP1. nih.govbiorxiv.org This high degree of selectivity makes this compound a valuable tool for specifically studying the cellular functions of PP1. biocrick.comnih.gov
Interaction with SHP2 (Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 2)
Beyond its well-documented effects on serine/threonine phosphatases, this compound also interacts with the protein tyrosine phosphatase SHP2. nih.gov SHP2 is a key signaling molecule involved in cell growth and differentiation. nih.gov this compound acts as an inhibitor of SHP2, although its potency against this enzyme is considerably lower than its potent inhibition of PP1, with an IC50 value of 2.9 µM. nih.govnih.gov
Kinetic analyses have revealed that this compound acts as a competitive inhibitor of SHP2. nih.govmdpi.com This mode of inhibition signifies that this compound binds to the active site of the SHP2 enzyme, directly competing with the enzyme's natural substrates. nih.govmdpi.com By occupying the active site, this compound prevents the binding and dephosphorylation of SHP2's target proteins, thereby blocking its downstream signaling pathways. nih.govencyclopedia.pub
Structural and molecular modeling studies have provided insights into the specific interactions between this compound and the active site of SHP2. It has been shown that this compound binds to key amino acid residues within the SHP2 active site, including Arg465, Ser460, and Gln510. nih.govmdpi.comresearchgate.netresearchgate.net The interaction with these residues allows this compound to mimic the binding of a natural substrate, effectively blocking the catalytic activity of SHP2. nih.govmdpi.com
Structural Basis of Protein Phosphatase Binding and Selectivity
The remarkable selectivity of this compound for PP1 over other protein phosphatases is a key feature that has been elucidated through detailed structural and biochemical studies. nih.gov
X-ray crystallography has provided high-resolution insights into the interaction between this compound (TTN) and the catalytic subunit of PP1. The crystal structure of the PP1:this compound complex, determined at a resolution of 2.21 Å, reveals that this compound binds to the active site of PP1. rcsb.orgebi.ac.uk The inhibitor occupies the hydrophobic groove on the surface of the enzyme, effectively blocking access for substrates. nih.gov The structure shows that the diacid tautomer of this compound is the form that binds to the enzyme. nih.govnih.gov
Table 1: Crystallographic Data for the PP1:this compound Complex
| Parameter | Value |
|---|---|
| PDB ID | 6ALZ |
| Resolution | 2.21 Å |
| R-Value Work | 0.184 |
| R-Value Free | 0.216 |
| Source Organism | Homo sapiens |
| Expression System | Escherichia coli |
Data sourced from the RCSB Protein Data Bank. rcsb.orgebi.ac.uk
A defining feature of this compound's interaction with PP1 is the formation of a covalent bond with a specific cysteine residue, Cys127, which is unique to PP1 among the PPP family of phosphatases. nih.govrcsb.orgresearchgate.net This covalent linkage is formed through a Michael addition reaction, where the thiolate anion of Cys127 acts as a nucleophile, attacking the α,β-unsaturated system within the diene/alkene moiety of this compound. nih.gov The high reactivity of Cys127 is attributed to its low predicted pKa of 5.96, stabilized by neighboring residues Ser129 and Asp194. nih.gov This covalent modification results in a stable and long-lasting inhibition of PP1. The formation of this bond has been confirmed by mass spectrometry analysis. nih.gov
The high selectivity of this compound for PP1 is a result of specific interactions mediated by its distinct chemical moieties.
Diene/Alkenyl Moiety: This part of the this compound molecule is crucial for its high selectivity. researchgate.netacs.org It extends into a hydrophobic pocket near the PP1 active site, positioning it for the covalent bond formation with Cys127. nih.govnih.gov The presence of this reactive group is a key differentiator from other related inhibitors like Tautomycin (TTM), which lacks this moiety and consequently does not form a covalent bond, exhibiting lower selectivity for PP1. nih.gov
The combination of the general binding affinity provided by the diacid portion and the specific covalent interaction mediated by the diene/alkene moiety results in this compound's potent and highly selective inhibition of PP1, with over 100-fold greater selectivity for PP1 compared to other PPPs. nih.gov
Immunosuppressive Pathways
This compound exhibits potent immunosuppressive properties, primarily through its effects on T-lymphocytes.
This compound has been identified as a specific and potent inhibitor of T-cell proliferation. pnas.orgcapes.gov.brpnas.org Its inhibitory effect on T-cell proliferation is observed at concentrations approximately 100-fold lower than that of the widely used immunosuppressant, Cyclosporin (B1163) A (CsA). researchgate.netpnas.orgcapes.gov.br For instance, the half-maximal inhibitory concentration (IC50) for this compound in a mixed lymphocyte reaction was found to be 7.8 nM, compared to 417 nM for CsA. pnas.org
This potent inhibition is achieved through a mechanism distinct from that of CsA or FK506. pnas.orgpnas.org this compound specifically blocks the tyrosine phosphorylation of intracellular signaling molecules that are downstream of Src family tyrosine kinases in the T-cell receptor (TCR) signaling pathway. pnas.orgcapes.gov.brpnas.org This disruption of the TCR signaling cascade prevents T-cell activation and the subsequent production of interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell proliferation. pnas.org The inhibitory action of this compound ultimately leads to the induction of apoptosis (programmed cell death) in activated T-cells, characterized by the cleavage of Bcl-2 and the activation of caspases-9 and -3. researchgate.netpnas.orgcapes.gov.br This T-cell-specific apoptotic effect contributes significantly to its immunosuppressive activity. rndsystems.com
Table 2: Comparison of IC50 Values for T-Cell Proliferation Inhibition
| Compound | IC50 (nM) |
|---|---|
| This compound | 7.8 |
| Cyclosporin A | 417 |
Data from mixed lymphocyte reaction assays. pnas.org
Inhibition of T-Cell Receptor (TcR)-Mediated Signal Transduction
This compound (TMC) exerts its potent immunosuppressive effects primarily by interfering with the initial stages of T-cell activation. nih.govresearchgate.net Unlike other well-known immunosuppressants that act on downstream pathways, TMC targets the proximal signal transduction cascade initiated by the T-Cell Receptor (TcR) complex. nih.govresearchgate.net Engagement of the TcR is a critical first step for T-cell activation, leading to a cascade of phosphorylation events that ultimately drive cellular proliferation and effector functions. uni-heidelberg.de Research demonstrates that TMC effectively blocks the intracellular signaling pathway that leads to T-cell activation and proliferation. pnas.orgnih.gov This inhibitory action is specific to activated T-cells, as the compound shows minimal effect on resting T-cells or in B-cells stimulated through the B-cell receptor (BcR). pnas.orgresearchgate.net This specificity suggests that TMC's molecular target is a component of the TcR signaling machinery that is either unique to T-cells or is regulated differently in other cell types. nih.govpnas.org
Downstream Effects on Tyrosine Phosphorylation of Intracellular Signal Mediators
The primary mechanism by which this compound inhibits TcR-mediated signaling is by preventing the tyrosine phosphorylation of key intracellular signal mediators. nih.govpnas.org Following TcR stimulation, TMC specifically blocks the phosphorylation of a range of cellular proteins downstream of the initial kinase activity. nih.gov
Detailed analysis of the signaling cascade reveals a precise point of intervention. While the activation and kinase activity of the Src-family tyrosine kinases Lck and Fyn are not affected by TMC, the phosphorylation of numerous downstream substrates is completely abrogated. pnas.orgresearchgate.netpnas.org These inhibited molecules include the ζ chain-associated protein kinase of 70 kDa (ZAP-70), as well as critical adaptors like LAT and SLP-76, and effector proteins such as PLC-γ and Vav. researchgate.net This pattern of inhibition strongly suggests that the direct target of TMC is a signal mediator located between the Src kinases (Lck/Fyn) and ZAP-70. pnas.orgpnas.org
Further research has identified the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) as a putative target for TMC's immunosuppressive activity. researchgate.netnih.gov TTN, another name for this compound, and its derivatives have been shown to be potent, competitive inhibitors of SHP2. nih.gov Inhibition of SHP2, a positive transducer of cytokine and growth factor signaling, would be consistent with the observed blockage of T-cell receptor-mediated tyrosine phosphorylation and subsequent downstream events like ERK activation. nih.gov
| Signal Mediator | Effect of this compound | Citation |
| Lck | No influence on phosphorylation or kinase activity | pnas.org, researchgate.net, pnas.org |
| Fyn | No influence on phosphorylation or kinase activity | pnas.org, researchgate.net, pnas.org |
| ZAP-70 | Tyrosine phosphorylation inhibited | researchgate.net |
| LAT | Tyrosine phosphorylation inhibited | researchgate.net |
| SLP-76 | Tyrosine phosphorylation inhibited | researchgate.net |
| SHP2 | Identified as a potential target; competitively inhibited | researchgate.net, nih.gov |
Comparative Analysis with Other Immunosuppressants
The mechanism of action of this compound distinguishes it fundamentally from other major immunosuppressive drugs like Cyclosporin A (CsA), FK506 (tacrolimus), and Rapamycin (B549165) (sirolimus). nih.govpnas.org
Cyclosporin A and FK506: These drugs act by binding to intracellular proteins called immunophilins. The resulting drug-immunophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. kjpp.netscbt.com The inhibition of calcineurin prevents the activation of the transcription factor NFAT, which is necessary for the transcription of IL-2 and other cytokine genes essential for T-cell proliferation. nih.gov
Rapamycin: This drug also binds to an immunophilin (FKBP12), but the resulting complex does not inhibit calcineurin. Instead, it inhibits the mammalian Target of Rapamycin (mTOR), a kinase that is crucial for signaling downstream of the IL-2 receptor. nih.govscbt.com By blocking this pathway, rapamycin halts the cell cycle progression and proliferation of T-cells in response to IL-2. nih.gov
This compound: In contrast, TMC acts much earlier in the T-cell activation sequence by blocking TcR-proximal tyrosine phosphorylation. nih.govpnas.org This unique mechanism means it does not rely on the inhibition of calcineurin or mTOR. pnas.org Furthermore, studies have shown that TMC can inhibit T-cell proliferation at concentrations 100-fold lower than those required for maximal inhibition by CsA, highlighting its potency. researchgate.netpnas.orgcapes.gov.br
| Immunosuppressant | Primary Molecular Target/Mechanism | Key Downstream Effect | Citation |
| This compound | Inhibition of tyrosine phosphorylation downstream of Lck/Fyn; potential SHP2 inhibition | Blocks TcR-proximal signaling, leading to apoptosis of activated T-cells | pnas.org, nih.gov, nih.gov |
| Cyclosporin A | Forms complex with cyclophilin to inhibit calcineurin | Prevents NFAT dephosphorylation and IL-2 gene transcription | kjpp.net, nih.gov, scbt.com |
| FK506 (Tacrolimus) | Forms complex with FKBP12 to inhibit calcineurin | Prevents NFAT dephosphorylation and IL-2 gene transcription | nih.gov, scbt.com |
| Rapamycin (Sirolimus) | Forms complex with FKBP12 to inhibit mTOR | Blocks IL-2 receptor signaling and cell cycle progression | nih.gov, scbt.com |
Anticancer Mechanisms
Beyond its immunosuppressive properties, this compound exhibits significant anticancer activities against various cancer cell lines, including colorectal and breast cancer. researchgate.netnih.govwikipedia.org Research into its anti-tumor mechanisms reveals pathways that overlap with its effects on immune cells but also possess distinct features.
TMC effectively inhibits the proliferation, migration, and invasion of breast cancer cells. researchgate.netnih.gov A central mechanism for its anticancer effect is the induction of apoptosis. In MCF-7 breast cancer cells, this apoptotic response involves the cleavage of Bcl-2, release of cytochrome c, and subsequent activation of caspase-9 and caspase-7. researchgate.netnih.gov This process is driven by the suppression of the Akt signaling pathway, a critical pathway for survival in many cancers. researchgate.net Importantly, this anti-tumor activity appears to be independent of PP1 inhibition, suggesting that TMC's anticancer effects may be mediated by other molecular targets. researchgate.net
In addition to the Akt pathway, TMC has been suggested to regulate the Raf-1-MEK-ERK cascade in a cell-type-specific manner, which could contribute to its specificity against certain cancers like colorectal cancer. kjpp.net The discovery that TMC also inhibits the oncogenic phosphatase SHP2 provides another potential mechanism for its anticancer effects, as SHP2 is a known driver in multiple forms of leukemia and solid tumors. nih.gov The correlation between the immunosuppressive and anticancer activities of TMC and its analogues suggests that it may act on common targets in both immune and cancer cells. kjpp.net
| Cancer Cell Line | Reported Effect of this compound | IC50 Value | Citation |
| HCT-15 (Colon) | Growth inhibition | 0.35 µM | kjpp.net |
| MCF-7 (Breast) | Growth inhibition, apoptosis induction | Similar to HCT-15 | kjpp.net, researchgate.net, nih.gov |
Inhibition of Cancer Cell Proliferation Across Various Cell Lines
This compound has been shown to effectively inhibit the proliferation of a wide range of cancer cell lines. Research indicates its potent anti-proliferative effects against breast cancer cells (MCF-7), including adriamycin-resistant strains, and various colorectal cancer cell lines such as HCT-15, HT-29, and DLD-1. researchgate.netaacrjournals.orgnih.gov The growth-inhibitory concentration (IC50) for HCT-15 and MCF-7 cells is approximately 0.35 µM. kjpp.net
Furthermore, studies have documented its efficacy in suppressing the growth of medullary thyroid cancer (MTC) cells and non-small cell lung cancer (NSCLC) cells. nih.govresearchgate.netplos.orgnih.gov While initially identified for its specificity towards colorectal cancer, the inhibitory effects of this compound extend to a broader spectrum of cancers, including gastric, liver, and prostate cancers, as well as melanoma. researchgate.netnih.govacu.edu.in The anti-proliferative action in colorectal cancer cells is notably achieved without inducing apoptosis at a concentration of 150 nmol. aacrjournals.orgnih.gov
Table 1: Cancer Cell Lines Inhibited by this compound
| Cell Line | Cancer Type | Reference |
|---|---|---|
| MCF-7 | Breast Cancer | researchgate.netnih.govkjpp.net |
| HCT-15 | Colorectal Cancer | aacrjournals.orgnih.govkjpp.net |
| HT-29 | Colorectal Cancer | aacrjournals.orgnih.gov |
| DLD-1 | Colorectal Cancer | aacrjournals.orgnih.gov |
| Medullary Thyroid Cancer (MTC) cells | Thyroid Cancer | nih.govresearchgate.netnih.gov |
| Non-Small Cell Lung Cancer (NSCLC) cells | Lung Cancer | plos.org |
Induction of Apoptosis in Cancer Cells
A key mechanism of this compound's anticancer activity is its ability to induce programmed cell death, or apoptosis, in various cancer cells. researchgate.netnih.gov This process is orchestrated through the activation of specific molecular pathways.
Role of Bcl-2 Cleavage and Cytochrome C Release
This compound triggers the cleavage of Bcl-2, an anti-apoptotic protein. pnas.orgpnas.org This event is critical as it leads to the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.netnih.govpnas.orgpnas.org The release of cytochrome c is a pivotal step in the intrinsic pathway of apoptosis.
Caspase Activation (e.g., Caspase-7, Caspase-9)
Following the release of cytochrome c, it binds with Apoptotic Protease-Activating Factor 1 (Apaf-1), which in turn activates caspase-9. researchgate.netnih.govpnas.orgpnas.org Activated caspase-9 then initiates a cascade by activating downstream executioner caspases, such as caspase-7. researchgate.netnih.govijournals.cn This caspase cascade ultimately leads to the execution of apoptosis. pnas.orgpnas.org Studies have also noted the cleavage of caspase-3 and Poly(ADP-ribose) polymerase (PARP) in response to this compound treatment in medullary thyroid cancer cells and T cells. nih.govnih.govcapes.gov.br
Modulation of Raf-1/MEK/ERK Pathway Activity
This compound has been found to modulate the Raf-1/MEK/ERK signaling pathway, which is crucial for cell growth and proliferation. aacrjournals.orgaacrjournals.org Interestingly, the effect of this compound on this pathway can be either inhibitory or activatory depending on the cellular context.
In some instances, this compound inhibits the activation of Raf-1, leading to the inactivation of the downstream MEK-ERK pathway. capes.gov.brnih.gov This inhibitory action is thought to be mediated through its inhibition of protein phosphatase 1 (PP1), which has been identified as a positive regulator of Raf-1. capes.gov.brnih.gov However, in colorectal cancer cells, this compound has been shown to activate the Raf-1-MEK-ERK cascade. kjpp.net This activation, however, does not alter the level of GTP-bound Ras, suggesting that this compound's effect is downstream of Ras, likely at the level of Raf-1 regulation. kjpp.net This pathway modulation ultimately contributes to the anti-proliferative effects of the compound. aacrjournals.org
Induction of Cell Cycle Regulators (e.g., p21Cip/WAF1)
A significant aspect of this compound's anti-proliferative effect, particularly in colorectal cancer cells, is its ability to induce the expression of the cell cycle regulator p21Cip/WAF1. aacrjournals.orgnih.govaacrjournals.orgcapes.gov.br The induction of p21Cip/WAF1 is dependent on the activation of the extracellular signal-regulated kinase (ERK) pathway. aacrjournals.orgaacrjournals.org
The growth inhibitory effects of this compound were abolished in HCT-116 colon cancer cells that did not show an induction of p21Cip/WAF1 in response to the compound. aacrjournals.orgaacrjournals.org This finding was further solidified by experiments using p21Cip/WAF1 gene-deleted HCT-116 cells, which confirmed the crucial role of p21Cip/WAF1 in the antiproliferative response mediated by this compound. aacrjournals.orgaacrjournals.org
Inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β)
This compound has been identified as an inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine protein kinase involved in multiple cellular processes, including proliferation and survival. nih.govresearchgate.netnih.gov GSK-3β is typically active in its non-phosphorylated state and is inactivated upon phosphorylation. nih.gov Treatment with this compound leads to a dose-dependent increase in the phosphorylation of GSK-3β, thereby inhibiting its activity. nih.gov
This inhibition of GSK-3β has been observed in medullary thyroid cancer cells and is associated with growth suppression and the induction of apoptosis. nih.govresearchgate.netnih.govfrontiersin.org The inhibition of GSK-3β by this compound appears to be a result of its inhibitory effect on protein phosphatase 1 (PP1). nih.gov This mechanism contributes to the suppression of neuroendocrine markers and hormonal secretion in these cancer cells. nih.govresearchgate.net
Investigations into Correlation Between Cytotoxicity and in vivo PP1 Inhibition
Research into the relationship between the cytotoxic effects of this compound (TMC) and its inhibition of protein phosphatase 1 (PP1) within living cells (in vivo) has revealed a complex picture. While this compound is a potent inhibitor of PP1, studies suggest that its ability to kill cells, particularly cancer cells, is not directly correlated with its in vivo PP1 inhibitory activity. koreamed.orgnih.gov
A key study involving MCF-7 breast cancer cells demonstrated this disconnect. nih.gov In these cells, treatment with 1 and 2 µM of this compound led to a significant decrease in PP1 activity by 60% and 81%, respectively. nih.gov Concurrently, cell growth was inhibited by 90% and 96% at the same concentrations. nih.gov However, experiments with derivatives of this compound highlighted the disparity. A derivative known as TMC-Chain showed a strong growth inhibitory effect on MCF-7 cells, causing a 70-89% decrease in cell viability, but only reduced in vivo PP1 activity by a mere 9-19%. nih.gov Conversely, another derivative, TMC-F1, reduced PP1 activity by 60% at a 50 µM concentration but only inhibited cell growth by 24%. nih.gov
These findings strongly indicate that the cytotoxicity of this compound and its related compounds does not directly correlate with their ability to inhibit PP1 in vivo. koreamed.orgnih.govnih.gov Further analysis of this compound's structure-activity relationship suggests that different parts of the molecule are responsible for its distinct biological effects. The maleic anhydride (B1165640) moiety is considered critical for its phosphatase inhibitory activity, whereas the C1-C18 polyketide chain is thought to be essential for its cytotoxic and anti-proliferative effects. koreamed.orgnih.gov This suggests that the anticancer activities of this compound may be mediated by mechanisms other than or in addition to PP1 inhibition. koreamed.orgnih.govresearchgate.net
| Compound | Concentration | % PP1 Inhibition (in vivo) | % Cell Growth Inhibition |
|---|---|---|---|
| TMC | 1 µM | 60% | 90% |
| TMC | 2 µM | 81% | 96% |
| TMC-F1 | 50 µM | 60% | 24% |
| TMC-Chain | 20 µM | 9% | 70% |
| TMC-Chain | 50 µM | 19% | 89% |
Other Reported Biological Activities
This compound, first isolated from Streptomyces griseochromogenes, was initially recognized for its antibiotic and antifungal activities. wikipedia.orgaacrjournals.org Its structural relative, tautomycin, isolated from Streptomyces verticillatus and Streptomyces spiroverticillatus, is also a potent antifungal agent. glpbio.comresearchgate.nettargetmol.com Research on tautomycin has provided insights into the potential antifungal mechanisms of this class of compounds.
Studies on the fungus Sclerotinia sclerotiorum, which causes oilseed rape stem rot, showed that tautomycin strongly inhibited its mycelial growth. researchgate.net The effective concentration (EC50) was determined to be 3.26 x 10⁻⁴ mM, and the minimum inhibitory concentration (MIC) was 6.52 x 10⁻⁴ mM. researchgate.net Tautomycin treatment induced morphological abnormalities in the fungus, such as hyphal swelling and abnormal branching. researchgate.net The proposed mechanism for this antifungal activity involves the inhibition of protein phosphatases, which subsequently leads to altered membrane permeability and leakage of cellular components. researchgate.net This dual action of enzyme inhibition and membrane disruption likely contributes to its potent antifungal effect.
| Parameter | Value (mM) |
|---|---|
| EC50 | 3.26 x 10⁻⁴ |
| MIC | 6.52 x 10⁻⁴ |
This compound has been shown to influence the proliferation of specific cell types involved in vascular and kidney function. Specifically, it reduces the proliferation of vascular smooth muscle cells (VSMCs) and glomerular mesangial cells (MCs) that is induced by platelet-derived growth factor (PDGF). biocrick.comrndsystems.combio-techne.com
In cultured rat VSMCs and MCs, PDGF typically stimulates cell proliferation, fibronectin secretion, and the activation of signaling kinases such as Akt, ERK, and p38 MAPK. biocrick.com When these cells were treated with a low, non-toxic concentration of this compound (100 ng/mL), it significantly decreased the PDGF-induced proliferation. biocrick.com Notably, this inhibitory effect on cell growth occurred without affecting other PDGF-stimulated pathways, such as fibronectin secretion or the activation of Akt, ERK, and p38 MAPK. biocrick.comrndsystems.combio-techne.com This selective action suggests that this compound's anti-proliferative effects in these cells are not due to a general shutdown of cellular signaling but rather a more targeted mechanism. biocrick.com
Autophagy is a fundamental cellular process for degrading and recycling cellular components, and it is tightly regulated by several key signaling pathways. This compound has been implicated in the modulation of these pathways, primarily through its inhibition of protein phosphatase 1 (PP1). The PI3K/Akt/mTOR pathway is a central negative regulator of autophagy. nih.gov Activation of this pathway, often by growth factors, leads to the phosphorylation and activation of mTOR (mammalian target of rapamycin), which in turn suppresses the initiation of autophagy. nih.gov
Conversely, the AMPK (AMP-activated protein kinase) pathway is a positive regulator of autophagy, often activated by cellular stress like energy depletion. nih.gov AMPK can inhibit mTORC1 activity, thereby lifting the suppression of autophagy. researchgate.net Research has shown that PP1 can negatively regulate the PI3K/Akt/mTOR pathway. openrepository.com Therefore, by inhibiting PP1, this compound can lead to increased phosphorylation and activation of Akt and mTOR. nih.gov This activation of the mTOR pathway would consequently inhibit autophagy. nih.gov Studies have shown that treatment with the PP1 inhibitor this compound can abolish the inhibition of Akt and mTOR phosphorylation, confirming that PP1 activity is upstream of this signaling cascade. nih.gov
Cellular proteostasis, or protein homeostasis, is the process of maintaining the integrity and function of the proteome. The co-chaperone BAG3 (Bcl-2-associated athanogene 3) is a critical player in proteostasis, facilitating the degradation of aggregation-prone proteins through chaperone-assisted selective autophagy. nih.govlife-science-alliance.org The function of BAG3 is regulated by reversible phosphorylation. researchgate.net
Recent studies have identified specific phosphatases that dephosphorylate BAG3, thereby modulating its function. nih.govlife-science-alliance.org Affinity purification mass spectrometry identified protein phosphatase 1 (PP1) as a key phosphatase that targets BAG3. nih.govresearchgate.net Specifically, PP1 has been demonstrated to dephosphorylate a particular site on BAG3, serine 136 (pS136), both in vitro and in cells. nih.gov The phosphorylation of this site is important for the interaction of BAG3 with 14-3-3γ protein, another component of the proteostasis network. nih.gov By using this compound to inhibit endogenous PP1 activity in cells, researchers observed an increase in the phosphorylation of BAG3 at this site. nih.gov This finding indicates that PP1, and by extension its inhibitor this compound, plays a regulatory role in the BAG3-mediated proteostasis pathways by controlling its phosphorylation status and subsequent protein-protein interactions. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of Tautomycetin and Its Derivatives
Identification of Essential Structural Moieties for Biological Activity
SAR studies have successfully identified key structural features of the tautomycetin molecule that are indispensable for its biological functions. These include the maleic anhydride (B1165640) moiety, the C1-C18 polyketide chain, and the diene/alkene moiety, each playing a distinct role in the molecule's interaction with its biological targets.
Importance of the Maleic Anhydride Moiety for Phosphatase Inhibition
The maleic anhydride moiety is a critical component for this compound's ability to inhibit protein phosphatases, particularly protein phosphatase 1 (PP1). nih.govnih.gov Studies involving derivatives where this part of the molecule is altered or absent have demonstrated a significant loss of phosphatase inhibitory activity. nih.govnih.gov This finding strongly suggests that the maleic anhydride group is directly involved in the binding and inhibition of these enzymes. nih.govnih.gov In an aqueous environment, the anhydride can exist in equilibrium with a dicarboxylic acid form, which is thought to mimic the phosphate (B84403) group of a substrate, thereby competitively inhibiting the phosphatase. tandfonline.com The interaction is further stabilized by the formation of salt bridges and hydrogen bonds between the carboxyl groups of the diacid tautomer and amino acid residues within the active site of PP1. nih.gov
Significance of the C1-C18 Polyketide Moiety for Immunosuppressive and Anticancer Activities
While the maleic anhydride is key for phosphatase inhibition, the long C1-C18 polyketide chain is essential for the immunosuppressive and anticancer properties of this compound. nih.govnih.gov Research has shown that derivatives lacking this chain, such as TMC-Chain, exhibit strong cell growth inhibition but have negligible activity against PP1. nih.gov This separation of functions indicates that the polyketide moiety is responsible for the cytotoxic effects observed in cancer cell lines and for the immunosuppressive response. nih.govnih.gov It is believed that this lipophilic chain facilitates the molecule's entry into cells and its interaction with targets other than PP1 that are involved in cell proliferation and immune function. nih.gov The immunosuppressive and anticancer activities of this compound and its analogs have been found to be correlated, suggesting they may act on the same or similar cellular targets. nih.govnih.gov
Role of the Diene/Alkene Moiety in PP1 Active Site Interaction
The diene/alkene moiety within the polyketide chain of this compound plays a crucial role in its specific and potent inhibition of PP1. nih.gov Structural analyses of the PP1-tautomycetin complex have revealed that this diene/alkene group extends into a hydrophobic groove of the PP1 active site. nih.govresearchgate.net This interaction is not merely a passive binding; it facilitates the formation of a covalent bond with a specific cysteine residue (Cys127) in PP1. nih.govresearchgate.net This covalent linkage is a key determinant of this compound's high selectivity for PP1 over other phosphatases like PP2A. nih.gov The formation of this bond is thought to occur via a Michael addition reaction, where the cysteine residue acts as a nucleophile attacking the electron-deficient diene system. nih.gov
Impact of Biosynthetic Modifications on Activity Profiles
The advent of genetic engineering and combinatorial biosynthesis has enabled the creation of novel this compound derivatives with altered biological activity profiles. By modifying the biosynthetic pathway of this compound, scientists can generate analogs with different substitutions on the polyketide backbone, leading to compounds with potentially enhanced or more selective therapeutic effects.
C5-Deoxy-TMC: Altered PP1 and SHP2 Inhibition, and Cellular Activities
One such engineered analog is C5-deoxy-TMC, which is produced by disrupting the gene responsible for hydroxylation at the C5 position of the polyketide chain. dntb.gov.uanih.govresearchgate.net This modification results in a compound with a significantly different inhibitory profile compared to the parent molecule. dntb.gov.uanih.govresearchgate.net C5-deoxy-TMC exhibits markedly reduced inhibitory activity against PP1 and shows lower cytotoxicity towards human cell lines. dntb.gov.uanih.govresearchgate.net Interestingly, this derivative displays a 3.2-fold higher inhibitory activity towards SH2 domain-containing phosphatase 2 (SHP2), a key signaling protein involved in cell growth and immune responses. dntb.gov.uanih.govresearchgate.net This shift in selectivity suggests that modifications at the C5 position can be a strategic approach to develop derivatives with enhanced immunosuppressive activity while minimizing general cytotoxicity. dntb.gov.uanih.govresearchgate.net
| Compound | Target | Activity |
| C5-deoxy-TMC | PP1 | Significantly reduced inhibition |
| SHP2 | 3.2-fold higher inhibition | |
| Human Vero and lung cancer cells | Significantly reduced cytotoxicity |
Engineered Derivatives and Their Differential Effects on PP1 Inhibition and Cell Growth
A range of other engineered and chemically derived this compound analogs have been studied to further probe the structure-activity relationship. nih.govnih.gov Derivatives such as TMC-F1, TMC-D1, and TMC-D2, obtained through various methods including combinatorial biosynthesis, all showed reduced but still significant PP1 inhibitory activity compared to this compound. nih.govnih.gov However, of these, only TMC-D2 retained immunosuppressive and anticancer activities in cell-based assays. nih.govnih.gov In contrast, a derivative consisting only of the polyketide chain (TMC-Chain) had no significant PP1 inhibitory activity but demonstrated potent inhibition of cell growth. nih.govnih.gov These findings underscore the distinct roles of the different structural moieties of this compound and highlight the potential of biosynthetic engineering to create a diverse library of analogs with tailored biological activities for potential therapeutic applications. nih.gov
| Derivative | PP1 Inhibition | Immunosuppressive/Anticancer Activity |
| TMC-F1 | Retained, but reduced | Inactive |
| TMC-D1 | Retained, but reduced | Inactive |
| TMC-D2 | Retained, but reduced | Active |
| TMC-Chain | No significant activity | Strong growth inhibition |
Comparison with Structurally Related Compounds
The biological activities of this compound (TMC) can be better understood by comparing it with structurally similar compounds. These comparisons are crucial for elucidating the specific structural features responsible for its unique therapeutic potential.
Tautomycin (TTM) and its Distinct Biological Activity Spectrum
This compound and tautomycin (TTM) are structurally related polyketides produced by species of Streptomyces. nih.govwikipedia.org Both compounds are potent inhibitors of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.govencyclopedia.com However, subtle structural differences between them lead to a distinct spectrum of biological activities.
The primary structural difference is that this compound lacks the spiroketal group present in Tautomycin. nih.govcapes.gov.br This single structural variation is responsible for significant differences in their biological profiles. While both compounds inhibit PP1 and PP2A, this compound exhibits a much higher selectivity for PP1. nih.govtandfonline.com Research has shown that the IC₅₀ values for this compound against purified PP1 and PP2A are 1.6 nM and 62 nM, respectively, demonstrating a nearly 40-fold preference for PP1. nih.govcapes.gov.br In contrast, tautomycin inhibits both PP1 and PP2A with high potency, with IC₅₀ values of 0.21 nM and 0.94 nM, respectively. nih.govcapes.gov.br This makes this compound one of the most selective PP1 inhibitors discovered to date. nih.govtandfonline.com
| Compound | IC₅₀ for PP1 (nM) | IC₅₀ for PP2A (nM) | Selectivity (PP2A/PP1) |
|---|---|---|---|
| This compound (TMC) | 1.6 | 62 | ~38.8 |
| Tautomycin (TTM) | 0.21 | 0.94 | ~4.5 |
Data sourced from Mitsuhashi et al. (2001). nih.govcapes.gov.br
Furthermore, the two compounds differ significantly in their immunosuppressive and apoptotic activities. This compound is a potent, T cell-specific immunosuppressant, a property not observed with tautomycin. researchgate.netpnas.org Studies have shown that the spiroketal moiety of tautomycin is responsible for inducing apoptosis, a function that this compound lacks due to its different structure. nih.govpnas.org Conversely, the distinctive polyketide moiety of this compound is thought to be critical for its unique immunosuppressive effects. researchgate.net The functional parts of tautomycin required for PP1/PP2A inhibition (C22-C26) and apoptosis induction (C1-C18) are not present in this compound in the same way. pnas.org This divergence highlights how minor structural modifications can drastically alter the biological and therapeutic profiles of these complex natural products.
Analogues with Altered Immunosuppressive or Antitumor Activities
Structure-activity relationship (SAR) studies involving engineered and chemically derived analogues of this compound have provided further insight into the molecular basis of its activities. These studies have demonstrated that it is possible to separate the different biological functions of the molecule by altering its structure.
One key finding is that the maleic anhydride portion of this compound is critical for its inhibitory effect on protein phosphatases, whereas the C1-C18 polyketide chain is essential for its antitumor activity. nih.govnih.gov This was demonstrated through the study of several analogues, including TMC-F1, TMC-D1, TMC-D2, and a derivative consisting only of the polyketide chain (TMC-Chain). nih.gov While TMC-F1, TMC-D1, and TMC-D2 all showed reduced, yet still significant, PP1 inhibitory activity, only TMC-D2 retained immunosuppressive and anticancer effects. nih.govnih.govresearchgate.net Moreover, TMC-Chain displayed strong growth-inhibitory effects on tumor cells despite having no significant activity against PP1. nih.govnih.gov These findings suggest that the immunosuppressive and anticancer activities of this compound may not be solely dependent on PP1 inhibition and could involve other molecular targets. nih.govresearchgate.netnih.gov
Another significant analogue is C5-deoxy-TMC, created through the targeted disruption of a hydroxylase gene in the this compound biosynthetic pathway. nih.govdntb.gov.uaoup.com This analogue exhibited a 3.2-fold higher inhibitory activity toward SHP2 (a protein tyrosine phosphatase) compared to the parent compound. nih.govdntb.gov.ua Concurrently, it showed significantly reduced inhibitory activity against PP1 and lower cytotoxicity in human cell lines. nih.govdntb.gov.uaoup.com This suggests that modifications at the C5 position of the polyketide chain could be a strategy for developing analogues with enhanced immunosuppressive activity and a more favorable safety profile by minimizing off-target effects. nih.govdntb.gov.ua
| Compound/Analogue | PP1 Inhibition | Immunosuppressive Activity | Antitumor Activity | Key Structural Feature/Modification |
|---|---|---|---|---|
| This compound (TMC) | High | High | High | Parent Compound |
| TMC-D1 | Reduced | Inactive | Inactive | Lacks terminal C3 olefin |
| TMC-D2 | Reduced | Active | Active | Lacks terminal C3 olefin |
| TMC-F1 | Reduced | Inactive | Inactive | Lacks terminal C3 olefin |
| TMC-Chain | Inactive | N/A | Active | C1-C18 polyketide chain only |
| C5-deoxy-TMC | Reduced | Enhanced (vs. SHP2) | Reduced | Lacks hydroxyl group at C5 |
Data compiled from studies by Niu et al. (2012) and An et al. (2012). nih.govnih.govnih.govdntb.gov.uaoup.com
These SAR studies underscore the complexity of this compound's mechanism of action. The correlation between its immunosuppressive and anticancer activities across various analogues suggests they may share a common molecular target. nih.govnih.gov However, the dissociation of these activities from potent PP1 inhibition in certain derivatives points towards a more nuanced mechanism that may involve other phosphatases like SHP2 or other currently unidentified cellular proteins. nih.gov
Synthetic Methodologies and Chemical Modifications
Total Synthesis Strategies of Tautomycetin
The total synthesis of this compound has been a subject of significant research interest, aiming to provide access to this potent and selective protein phosphatase 1 inhibitor and its analogues. Although a completed total synthesis has remained elusive, notable progress has been made in the synthesis of its major fragments, showcasing sophisticated synthetic strategies.
The general retrosynthetic strategy for this compound (TTN) hinges on a convergent approach, dissecting the molecule into more manageable subunits. The primary disconnection is typically made at the C12-C13 bond, separating the molecule into two major fragments: the "eastern" C1-C12 segment and the "western" C13-C25 segment. nih.govacs.org This division strategically segregates the key structural challenges. The C1-C12 fragment contains the terminal conjugated diene and the anti-1,3-dimethyl system, while the more complex C13-C25 fragment bears the majority of the stereogenic centers and the chemically sensitive dialkylmaleic anhydride (B1165640) moiety. nih.govacs.org A key endgame strategy involves the coupling of these two advanced fragments, often envisioned through a boron-mediated aldol (B89426) reaction to forge the C12-C13 bond, followed by final deprotection steps to reveal the natural product. acs.org
Significant efforts have culminated in the successful synthesis of the two principal subunits of this compound.
Table 1: Summary of Major Fragment Syntheses
| Fragment | Key Structural Features | Number of Linear Steps | Overall Yield |
|---|---|---|---|
| C1-C12 | anti-1,3-dimethyl system, terminal diene | 10 | 7.4% nih.govacs.org |
| C13-C25 | Multiple stereocenters, maleic anhydride precursor | 13 | 8% nih.govacs.org |
The stereochemical integrity of this compound is crucial for its biological activity, necessitating highly stereocontrolled methods for the construction of its complex structural motifs.
anti-1,3-dimethyl system: The establishment of the anti-1,3-dimethyl relationship within the C1-C12 fragment is a critical step. An initial approach utilizing a Zr-catalyzed asymmetric carboalumination (ZACA reaction) proved effective for stereocontrol but was difficult to reproduce on a larger scale. acs.org A more robust, epoxidation-based strategy was subsequently developed to ensure the desired stereochemistry. acs.org
Terminal diene: The conjugated terminal diene in the C1-C12 fragment was constructed using a palladium-catalyzed addition of a terminal alkyne to an acceptor alkyne. acs.orgacs.org This reaction, developed by Trost and coworkers, proceeded with good yield (85%) and excellent (E/Z) selectivity (>95:5), reliably forming the required trans-double bond. acs.org
Maleic anhydride segment: The synthesis of the dialkylmaleic anhydride moiety is particularly challenging due to the difficulty in stereocontrolled construction of the tetrasubstituted olefin and the instability of the anhydride itself. tandfonline.comtandfonline.com Early strategies involving dehydration of β-hydroxyimine or aldol precursors were unsuccessful due to the extreme instability of the intermediates. tandfonline.com A successful approach utilized a Horner-Wadsworth-Emmons reaction on an α-ketoester to form a dialkylmaleate diester, which serves as a stable precursor to the anhydride. tandfonline.comtandfonline.com The anhydride is typically formed in a late stage of the synthesis to preserve its integrity. tandfonline.com
A diverse array of powerful chemical transformations has been instrumental in the synthetic efforts toward this compound. The chosen strategies have consistently delivered good yields, high stereoselectivity, and have proven to be reproducible and scalable for the preparation of key intermediates. nih.govacs.org
Epoxide opening: Regioselective epoxide opening reactions have been employed as a key strategy, for instance, in the stereocontrolled synthesis of polypropionate chains, which are common structural motifs in polyketides like this compound. acs.orgmdpi.com
Pd-catalyzed reactions: As mentioned, a palladium-catalyzed addition of a terminal alkyne to an acceptor alkyne was crucial for the stereoselective formation of the terminal diene moiety in the C1-C12 fragment. acs.orgacs.org
Mukaiyama aldol reaction: The Mukaiyama aldol reaction has been a key transformation for coupling major fragments in the synthesis of this compound analogues and was the proposed reaction for linking the C1-C12 and C13-C25 fragments in the total synthesis strategy. acs.orgnih.gov For example, in the synthesis of analogues, a BF3OEt2 mediated Mukaiyama aldol addition was used to couple two key fragments, with the yield being highly dependent on the base used. nih.gov
Yamaguchi esterification: This robust esterification protocol has been utilized for the coupling of complex acid and alcohol fragments under mild conditions, a common challenge in the late stages of natural product synthesis. acs.orgcapes.gov.brnih.gov
Horner-Wadsworth-Emmons (HWE) reaction: The HWE reaction has been a cornerstone in the synthesis of the maleic anhydride segment. It allows for the diastereoselective formation of the critical tetrasubstituted olefin from an α-ketoester, overcoming the limitations of other olefination methods. tandfonline.comtandfonline.com
Table 2: Key Reactions in this compound Synthesis
| Reaction | Application | Fragment/Moiety | Reference |
|---|---|---|---|
| Epoxide Opening | Stereocontrolled introduction of functional groups | Polypropionate chains | acs.orgmdpi.com |
| Pd-catalyzed Addition | Formation of the terminal diene | C1-C12 | acs.orgacs.org |
| Mukaiyama Aldol | Coupling of major fragments | Analogue Synthesis / Proposed Total Synthesis | acs.orgnih.gov |
| Yamaguchi Esterification | Ester bond formation between complex fragments | General | acs.orgcapes.gov.br |
| Horner-Wadsworth-Emmons | Stereoselective olefination | Maleic Anhydride | tandfonline.comtandfonline.com |
Synthesis of this compound Analogues and Synthetic Derivatives
The synthesis of analogues and derivatives of this compound is crucial for probing structure-activity relationships (SAR) and developing more selective or potent biological probes.
A key strategy for generating a library of this compound analogues involves a convergent design that preserves the "conserved" portions of the molecule known to be essential for binding to protein phosphatases, while introducing diversity at the "variable" regions. nih.gov One such approach focused on creating analogues that maintain the structural features of the C1'–C7' and C10–C17 portions of this compound while altering the variable tail portion. nih.gov
This was achieved by first synthesizing a common scaffold. A key step in the scaffold synthesis was a chelation-controlled Mukaiyama aldol reaction to join two smaller fragments. nih.gov This scaffold, possessing a terminal olefin, was then subjected to a Grubbs second-generation catalyst-mediated cross-metathesis with a variety of different terminal olefins. nih.gov This approach allows for the rapid generation of a diverse library of analogues from a common intermediate. A final hydrogenation/hydrogenolysis step can then be used to remove protecting groups. nih.gov This strategy led to the creation of 28 distinct this compound analogues, which were subsequently screened for their inhibitory activity against protein phosphatases. nih.gov
Specific Chemical Modifications and Their Synthetic Routes
The structural complexity and potent biological activity of this compound (TMC) have spurred extensive research into its chemical modification. These efforts aim to elucidate structure-activity relationships (SAR), probe molecular interactions, and generate novel analogs with improved or altered biological profiles. Modifications have been achieved through several key methodologies, including total synthesis, chemical degradation of the natural product, and biosynthetic engineering.
Modifications via Combinatorial Biosynthesis and Chemical Degradation
A number of this compound derivatives have been generated by manipulating its biosynthetic pathway in Streptomyces griseochromogenes or by chemically breaking down the parent molecule. nih.govnih.gov The fermentation of genetically engineered mutant strains (e.g., ΔtauF, ΔtauD, ΔtauK) has yielded several analogs with specific structural changes. nih.gov Additionally, chemical degradation using reagents like cesium carbonate (CsCO3) has been employed to dissect the molecule into its primary constituent parts: the polyketide chain and the maleic anhydride moiety. nih.gov
These approaches have provided valuable insights into the functional importance of different regions of the this compound molecule. For instance, studies have shown that the maleic anhydride group is critical for protein phosphatase inhibition, while the C1-C18 polyketide chain is essential for the compound's growth-inhibitory effects against tumor cells. nih.govkoreamed.org
The table below summarizes key derivatives obtained through these methods and their structural differences from the parent this compound molecule. nih.govkjpp.netresearchgate.net
| Compound Name | Method of Production | Key Structural Modification(s) |
| TMC-OH | Isolation from wild strain | Lacks the hydroxyl group at the C3' position of the maleic anhydride moiety. |
| TMC-F1 | Fermentation of ΔtauF mutant | Lacks the terminal C3 olefin; has a β-hydroxypropanoic acid attached to C3. |
| TMC-D1 | Fermentation of ΔtauD mutant | Lacks the terminal C3 olefin and the C5 carbonyl group; has an acrylic acid at C3. |
| TMC-D2 | Fermentation of ΔtauD mutant | Lacks the terminal C3 olefin; has an acrylic acid attached to C3. |
| TMC-K1 | Fermentation of ΔtauK mutant | Lacks the carbonyl group at the C5 position. |
| TMC-K2 | Fermentation of ΔtauK mutant | Lacks the carbonyl group at the C5 position and the C3' hydroxyl group. |
| TMC-Ring | Chemical degradation (CsCO3) | Consists only of the dialkylmaleic anhydride moiety. |
| TMC-Chain | Chemical degradation (CsCO3) | Consists only of the C1-C18 polyketide carbon chain. |
Modifications via Total Synthesis
Total synthesis offers a powerful route to introduce systematic variations into the this compound structure, particularly in the hydrophobic polyketide region that interacts with a corresponding hydrophobic groove in its target protein phosphatases. nih.govresearchgate.net In one notable study, 28 distinct this compound analogs were created to probe the impact of modifications in this region on inhibitory activity and selectivity. nih.govnih.gov
The general synthetic strategy involved the convergent assembly of two key building blocks, designated as Fragment 4 (the maleic anhydride-containing portion) and Fragment 5 (a variable polyketide segment). The synthesis of Fragment 5 commenced with an anti-Abiko aldol condensation, followed by protection of the resulting alcohol as a TBS silyl (B83357) ether and conversion of the chiral auxiliary ester into a Weinreb amide. nih.gov
The crucial coupling of these two fragments was achieved through a BF3OEt2-mediated Mukaiyama aldol addition, joining the silyl enol ether of Fragment 5 with the aldehyde of Fragment 4. The final steps of the synthesis involved a Grubbs II-catalyzed ring-closing metathesis to form a macrocycle, followed by hydrogenation with a Palladium-on-carbon (Pd/C) catalyst. nih.gov
This synthetic approach allowed for the creation of a library of analogs with diverse functionalities in the hydrophobic tail. Research findings indicated that analogs containing a carbonyl group at a position corresponding to C5 in the native this compound structure consistently exhibited selectivity for protein phosphatase 1 (PP1). nih.gov One of the most potent analogs demonstrated an 8-fold selectivity for PP1 over PP2A in the nanomolar range. nih.gov
The table below highlights some of the most active synthetic analogs produced and their reported inhibitory concentrations (IC50). nih.gov
| Analog | PP1 IC50 (nM) | PP2A IC50 (nM) | Selectivity (PP2A/PP1) |
| 1a | 34 | 270 | 7.9 |
| 1b | 40 | 380 | 9.5 |
| 1d | 500 | 1800 | 3.6 |
| 1e | 1500 | 6800 | 4.5 |
| 1t | 100 | 70 | 0.7 |
| 1x | 100 | 100 | 1.0 |
| 1y | 100 | 100 | 1.0 |
Photoaffinity Probes
To map the binding interactions between tautomycin (a closely related compound) and its protein targets, photoaffinity probes have been developed. researchgate.netresearchgate.net These probes incorporate a photoreactive group that, upon exposure to UV light, forms a covalent bond with nearby amino acid residues in the binding pocket. This allows for the precise identification of interaction sites. Synthetic routes have been developed to attach photophores like benzophenone (B1666685) or diazirine to the C2 position of the tautomycin diacid, which is the active form of the inhibitor. researchgate.net One such tautomycin photoaffinity probe was found to have a higher inhibitory activity than the natural product itself. researchgate.net
Tautomycetin As a Research Tool and Future Perspectives
Utility in Deconvoluting Protein Phosphatase Functions and Regulatory Mechanisms
Tautomycetin is a crucial molecular probe for distinguishing the cellular functions of serine/threonine protein phosphatases, primarily Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). nih.gov These two phosphatases regulate over 90% of serine/threonine dephosphorylation events in cells, yet their specific roles can be difficult to separate due to overlapping functions. nih.gov this compound's value lies in its notable selectivity for PP1. apexbt.comnih.gov Unlike many other natural phosphatase inhibitors such as okadaic acid or calyculin-A which favor PP2A, this compound preferentially inhibits PP1. nih.gov This selectivity allows researchers to parse the distinct contributions of PP1 and PP2A to cellular signaling events. apexbt.comcapes.gov.br
The compound's inhibitory activity is potent, with reported IC50 values demonstrating a significant preference for PP1. For example, studies have shown IC50 values for this compound to be approximately 1.6 nM for PP1, while being about 39 times higher for PP2A at 62 nM. apexbt.combiocrick.comtocris.com Another highly sensitive assay determined the IC50 for PP1 to be as low as 38 pM, which was roughly 139-fold lower than for PP2A and over 300-fold lower than for PP5. nih.govresearchgate.net This differential inhibition is a powerful tool; by comparing the cellular effects of this compound with a PP2A-selective inhibitor, scientists can infer which phosphatase is the dominant regulator of a specific substrate or pathway.
Table 1: Inhibitory Concentration (IC50) of this compound against Protein Phosphatases
| Protein Phosphatase | IC50 Value (nM) | Selectivity (Fold difference vs. PP1) | Source(s) |
|---|---|---|---|
| PP1 | 1.6 | - | biocrick.comtocris.com |
| PP2A | 62 | ~39x | biocrick.comtocris.com |
| PP1 | 0.038 | - | nih.gov |
| PP2A | ~5.3 | ~139x | nih.gov |
| PP5 | ~11.9 | ~313x | nih.gov |
Structural studies have revealed the basis for this selectivity. The structure of the PP1:this compound complex shows that a covalent bond forms between the inhibitor and a PP1-specific cysteine residue (Cys127). nih.govrcsb.org This unique interaction is a key determinant of this compound's high selectivity and provides critical insights for designing even more specific probes. nih.govresearchgate.net By using this compound, researchers can effectively isolate the functions of PP1 in diverse cellular processes like cell cycle control, gene expression, and apoptosis. nih.govapexbt.com
Application in Studying Intracellular Signaling Pathways
By selectively inhibiting protein phosphatases, this compound serves as an invaluable instrument for the investigation of intracellular signaling pathways, which are governed by the dynamic interplay of protein kinases and phosphatases. The inhibition of PP1 by this compound leads to an increased phosphorylation state of its target proteins, thereby allowing researchers to identify PP1 substrates and understand its role in complex signaling networks.
A significant area of study has been apoptosis, or programmed cell death. This compound has been shown to induce apoptosis in several cancer cell lines, including human breast cancer and T cells. nih.govpnas.orgcapes.gov.br In activated T cells, this process involves the cleavage of the anti-apoptotic protein Bcl-2, the release of cytochrome c from mitochondria, and the subsequent activation of caspases-9 and -3. pnas.orgnih.gov Similarly, in breast cancer cells, this compound-induced apoptosis is mediated by Bcl-2 cleavage and the activation of caspase-7 and -9. nih.gov Interestingly, some studies suggest that this compound can induce apoptosis through mechanisms independent of PP1 inhibition, for example by suppressing the Akt signaling pathway. nih.gov This highlights its utility in uncovering novel regulatory mechanisms.
This compound has also been instrumental in dissecting the T-cell receptor (TcR) signaling pathway. It specifically blocks the tyrosine phosphorylation of intracellular mediators downstream of Src tyrosine kinases in a T-cell-specific manner. nih.govpnas.org This action, which differs from other immunosuppressants like cyclosporin (B1163) A, prevents T-cell activation and proliferation, making this compound a useful probe for studying immune responses. nih.govpnas.org Furthermore, its application has extended to the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and autophagy. nih.govthno.org In studies of cerebral ischemia-reperfusion injury, this compound was used to confirm that the protein Nek6 activates the downstream AKT/mTOR pathway by inactivating PP1. nih.gov
Development of Novel Chemical Probes for Specific Protein Phosphatases
The unique structure and PP1-selectivity of this compound make it an excellent scaffold for developing new, more refined chemical probes for protein phosphatases. nih.govnih.gov While naturally occurring inhibitors are valuable, most lack specificity, inhibiting multiple phosphatases with similar potency, which limits their use as precise research tools. nih.govresearchgate.net this compound is a notable exception, providing a promising starting point for medicinal chemistry efforts. nih.gov
Researchers have synthesized numerous this compound analogs to improve selectivity and to understand the structure-activity relationships (SAR) that govern its interaction with phosphatases. nih.govnih.gov These efforts focus on modifying regions of the molecule that contact the hydrophobic groove of the phosphatases, which differs between PP1 and PP2A. nih.govresearchgate.netnih.gov In one study, 28 this compound analogs were generated. nih.govnih.gov Of these, seven showed potent inhibition, and one analog demonstrated an 8-fold selectivity for PP1 over PP2A in the nanomolar range (PP1 IC50 = 34 nM, PP2A IC50 = 270 nM). nih.govnih.gov
These synthetic endeavors are guided by structural insights from the PP1:this compound complex, which reveals that specific interactions, including a covalent bond with Cys127 of PP1, are crucial for selectivity. nih.govresearchgate.net By conserving the parts of the molecule known to bind the active site and varying the regions that interact with less-conserved peripheral grooves, chemists can fine-tune the specificity of these probes. nih.govnih.gov The development of such analogs, including photoaffinity probes derived from the related compound tautomycin, is essential for creating tools that can target not just a specific phosphatase class (e.g., PP1), but even individual isoforms, allowing for a more granular dissection of their biological roles. nih.gov
Strategies for Further Chemical Modification to Enhance Specificity or Potency
The quest to improve this compound's properties has led to the application of several advanced chemical modification strategies aimed at boosting its potency and, most importantly, its selectivity for PP1.
A primary strategy is structure-based drug design . The availability of a high-resolution X-ray crystal structure of the PP1:this compound complex (PDB ID: 6ALZ) provides a molecular blueprint for rational design. rcsb.org This structure reveals that selectivity is largely driven by a covalent bond with a PP1-specific cysteine residue (Cys127) and interactions within a hydrophobic groove. nih.govrcsb.org Chemists can use this information to design new analogs that enhance these specific interactions while avoiding features that might lead to off-target binding with PP2A or other phosphatases. nih.govnih.gov
Synthesis of analogs and derivatives is a widely used approach. By systematically altering different parts of the this compound molecule, researchers can perform detailed structure-activity relationship (SAR) studies. nih.govjst.go.jptandfonline.com For instance, investigations into degradation products of the related molecule tautomycin revealed that the maleic anhydride (B1165640) portion was critical for certain biological activities, while its removal abolished phosphatase inhibition. nih.govjst.go.jptandfonline.com Other work has involved creating derivatives through combinatorial biosynthesis or chemical degradation to probe the importance of different functional groups for PP1 inhibition versus other biological effects like cytotoxicity. nih.govresearchgate.net
Total synthesis and the creation of synthetic fragments allow for even greater modularity. Convergent synthetic routes have been developed for tautomycin, enabling the construction of the complex molecule from smaller, more manageable fragments. acs.orgacs.org This approach allows for the creation of libraries of analogs where specific regions are varied to optimize binding and selectivity for PP1. nih.govnih.gov One such effort produced 28 analogs, leading to the discovery of a compound with 8-fold greater selectivity for PP1 than the parent molecule. nih.govnih.gov These strategies, combining rational design with synthetic chemistry, are essential for producing next-generation chemical probes to further unravel the complexities of protein phosphatase regulation.
Q & A
Q. What experimental approaches are most reliable for assessing tautomycetin's inhibitory activity on protein phosphatase 1 (PP1)?
this compound's PP1 inhibition can be evaluated using in vitro phosphatase assays with purified PP1 and para-nitrophenyl phosphate (pNPP) as a substrate. Measure enzyme activity by quantifying pNPP hydrolysis via spectrophotometry at 405 nm. Dose-response curves (0.1–100 µM this compound) should confirm IC50 values, while Western blotting of phosphorylated substrates (e.g., Endosulfine, Histone H1) in HeLa cell extracts validates cellular efficacy . Co-crystallization studies (e.g., PP1:this compound complexes) further elucidate atomic-level interactions, identifying critical residues like Y276 and R96 for binding specificity .
Q. How does this compound induce T-cell-specific apoptosis, and what markers should be monitored?
this compound selectively inhibits Src tyrosine kinase downstream signaling in T cells, leading to caspase-9/-3 activation and Bcl-2 cleavage without affecting caspase-1. Key markers include phosphorylated tyrosine residues (flow cytometry), caspase-3/9 activity (fluorometric assays), and mitochondrial membrane potential (JC-1 staining). In in vivo models (e.g., rat cardiac allografts), monitor graft survival and CD4+/CD8+ T-cell depletion via flow cytometry .
Q. What are the recommended controls for this compound toxicity studies in mammalian cell lines?
Include untreated cells, vehicle controls (e.g., DMSO), and positive controls (e.g., staurosporine for apoptosis). Assess viability via MTT/WST-1 assays and validate specificity using PP1-knockout or PP2A-dominant-negative cell lines. Dose ranges (0.1–50 µM) should distinguish PP1-specific effects from off-target cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound's off-target effects across studies?
Conflicting reports (e.g., Anti-CDKS stability vs. Endos/H1 inhibition ) require orthogonal validation:
Q. What strategies optimize this compound analog synthesis for enhanced PP1 specificity?
Modular synthesis focusing on the maleic anhydride core (C1–C4) and alkyl side chains (C8–C18) improves selectivity. Key steps:
Q. How can the this compound biosynthetic gene cluster guide engineered production in heterologous hosts?
The Streptomyces griseochromogenes cluster (e.g., tcmA-tcmN) encodes polyketide synthases (PKSs), thioesterases, and regulatory genes. Heterologous expression in S. lividans requires:
Q. What methodologies confirm this compound's role in NF-κB pathway inhibition?
Use luciferase reporter assays (HEK293T cells transfected with NF-κB-luc plasmids) and quantify IκBα degradation via Western blot. Co-treat with TNF-α (10 ng/mL) and this compound (1–20 µM) to measure dose-dependent suppression of nuclear p65 translocation .
Methodological Best Practices
- Data reproducibility : Replicate experiments across ≥3 biological replicates; report SEM/confidence intervals .
- Conflict mitigation : Pre-register hypotheses (e.g., OSF) and share raw data (e.g., phosphorylation blots) in supplementary materials .
- Ethical compliance : For in vivo studies, adhere to institutional guidelines for immunosuppression models (e.g., IACUC-approved protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
